
C6H16BNa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium triethylboranuide, also known as sodium triethylborohydride, is an organoboron compound with the chemical formula NaBH(C₂H₅)₃. It is a colorless, pyrophoric solid that is commercially available in toluene solution. This compound is widely used in organic synthesis, particularly for the reductive activation of homogeneous catalysts and the conversion of metal halides to hydrides .
Preparation Methods
Sodium triethylboranuide is typically prepared by treating a hot toluene slurry of sodium hydride with triethylborane. The reaction conditions involve heating the mixture to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the compound for commercial use .
Chemical Reactions Analysis
Sodium triethylboranuide undergoes several types of chemical reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce ketones to alcohols.
Substitution: It can participate in substitution reactions where the borohydride group is replaced by other functional groups.
Hydrogenation: It is used in the hydrogenation of various organic compounds, often catalyzed by metal complexes.
Common reagents used in these reactions include ketones, aldehydes, and metal halides. The major products formed from these reactions are typically alcohols, hydrides, and other reduced organic compounds .
Scientific Research Applications
Sodium triethylboranuide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reducing agent in various chemical reactions.
Biology: It is employed in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of sodium triethylboranuide involves the transfer of hydride ions (H⁻) to the substrate. This hydride transfer is facilitated by the boron atom in the compound, which acts as a hydride donor. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
Sodium triethylboranuide can be compared with other similar compounds such as:
Sodium borohydride (NaBH₄): Unlike sodium triethylboranuide, sodium borohydride is a more general reducing agent and is widely used in the reduction of aldehydes and ketones.
Lithium triethylborohydride (LiBH(C₂H₅)₃): This compound is similar in structure but is typically sold as a THF solution and has different reactivity and stability properties .
Sodium triethylboranuide is unique due to its specific reactivity and the ability to form stable complexes with metal catalysts, making it particularly useful in homogeneous catalysis .
Properties
Molecular Formula |
C6H16BNa |
|---|---|
Molecular Weight |
121.99 g/mol |
IUPAC Name |
sodium;triethylboranuide |
InChI |
InChI=1S/C6H16B.Na/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1 |
InChI Key |
YDTZLEUIYNMRLQ-UHFFFAOYSA-N |
Canonical SMILES |
[BH-](CC)(CC)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


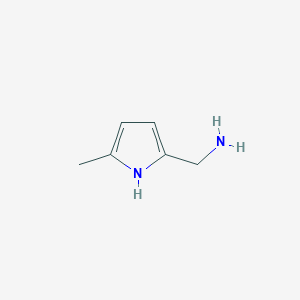
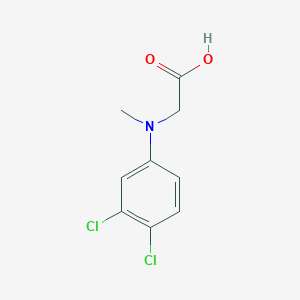
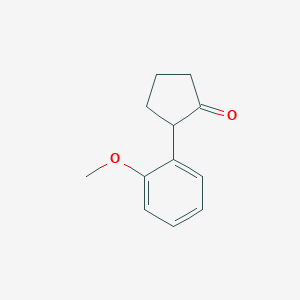
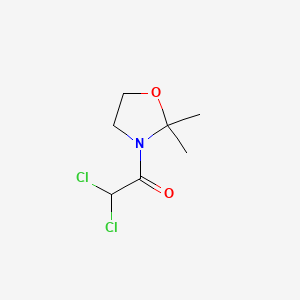
![8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one](/img/structure/B8728022.png)
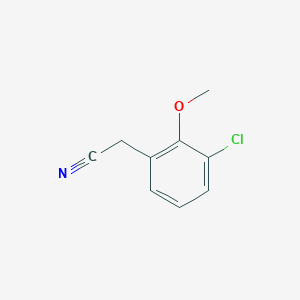
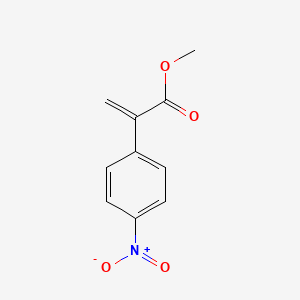

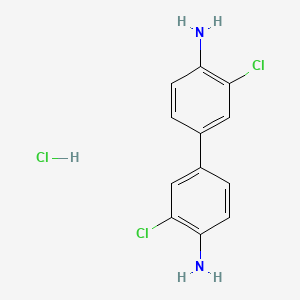
![1-{3-[(Cyclopentylmethyl)amino]phenyl}ethan-1-one](/img/structure/B8728064.png)
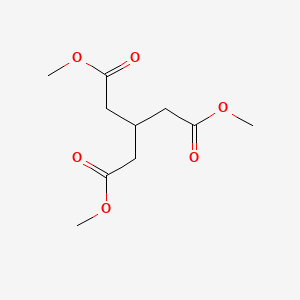


![(Bicyclo[2.2.1]heptan-7-yl)acetic acid](/img/structure/B8728090.png)
